![molecular formula C17H17Cl3N2O3S B4746409 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4746409.png)
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves linear bi-step approaches or multi-step protocols that yield a variety of compounds with potential therapeutic effects. For example, a linear approach has been used to synthesize compounds through coupling and O-substitution reactions under specific conditions, resulting in molecules with considerable inhibitory activity against certain enzymes (Abbasi et al., 2019). Other methods include three-step protocols that involve reactions under controlled conditions to produce novel compounds characterized by high-resolution mass spectrometry and NMR experiments (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been confirmed through various analytical techniques, including X-ray diffraction studies, which reveal the crystalline structure and conformation of the molecules. Computational density functional theory (DFT) calculations further provide insights into reactive sites and the nature of molecular interactions (Kumara et al., 2017).
Chemical Reactions and Properties
Compounds in this category are involved in a range of chemical reactions, contributing to their potential biological activities. They exhibit interactions such as hydrogen bonding, which plays a crucial role in their reactivity and stability. The synthesis of these molecules often involves coupling reactions, substitution reactions, and modifications that impart specific properties to the compounds (Borrmann et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. Investigations into these aspects are critical for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are key factors in determining the potential therapeutic uses of these compounds. Studies focus on their binding affinity, selectivity towards specific receptors or enzymes, and the mechanisms underlying their biological activities (Nirogi et al., 2017).
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of similar piperazine derivatives involves reactions such as the aza-michael addition . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Organoboron compounds, which are related to the compound , are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The stability of boronic esters, which are related to the compound, is known to be a significant factor in their use in chemical transformations . This suggests that the compound’s bioavailability could be influenced by its stability and its ability to undergo transformations in the body.
Action Environment
The stability of related boronic esters is known to be a significant factor in their use in chemical transformations . This suggests that environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-17-11-13(3-5-15(17)20)26(23,24)22-8-6-21(7-9-22)16-10-12(18)2-4-14(16)19/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOHILPUFZAYNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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